molecular formula C11H14N2O B3860092 [(E)-4-phenylbut-3-en-2-yl]urea

[(E)-4-phenylbut-3-en-2-yl]urea

Cat. No.: B3860092
M. Wt: 190.24 g/mol
InChI Key: HIOJOGVCRSGDRQ-BQYQJAHWSA-N
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Description

[(E)-4-Phenylbut-3-en-2-yl]urea is a chiral urea derivative characterized by an (E)-configured 4-phenylbut-3-en-2-yl backbone. The E-configuration of the double bond ensures a planar spatial arrangement, which is critical for enantioselective interactions and applications in chiral chemistry .

Properties

IUPAC Name

[(E)-4-phenylbut-3-en-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(13-11(12)14)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H3,12,13,14)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOJOGVCRSGDRQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-phenylbut-3-en-2-yl]urea typically involves the reaction of an appropriate amine with an isocyanate. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the need for organic co-solvents, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process is designed to be scalable and can be performed under mild conditions, ensuring high yields and chemical purity .

Chemical Reactions Analysis

Types of Reactions

[(E)-4-phenylbut-3-en-2-yl]urea can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can lead to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

[(E)-4-phenylbut-3-en-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-4-phenylbut-3-en-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [(E)-4-phenylbut-3-en-2-yl]urea with key analogs from the literature:

Compound Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Urea 176.22 High polarity, hydrogen-bonding capacity -
(E)-N-Methyl-N-(4-phenylbut-3-en-2-yl)aniline N-Methylaniline 237.34 Lipophilic; used in organic synthesis
(E)-4-Phenylbut-3-en-2-yl acetate Ester 204.23 Substrate for enzymatic kinetic resolution (ee up to 80%)
(+)-(E)-4-Phenylbut-3-ene-2-ol Alcohol 162.19 Optically pure; stereochemical studies

Key Observations :

  • Urea vs. Aniline Derivative : The urea’s -NH-C(O)-NH₂ group introduces stronger hydrogen-bonding interactions compared to the tertiary amine in the aniline analog . This increases aqueous solubility but may reduce membrane permeability in biological systems.
  • Urea vs. Ester : Esters (e.g., acetate, propionate) are prone to enzymatic hydrolysis, as demonstrated by their use in Lecitase™ Ultra-catalyzed kinetic resolution . Urea’s stability under hydrolytic conditions suggests divergent applications, such as in drug design where metabolic resistance is desired.
  • Urea vs.

Crystallographic and Computational Tools

Studies on analogs utilized SHELX , ORTEP-III , and WinGX for structural validation. For example, the alcohol’s absolute configuration was confirmed via crystallography , a method applicable to the urea derivative for elucidating its solid-state behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(E)-4-phenylbut-3-en-2-yl]urea, and how can reaction conditions be adjusted to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of 4-phenylbut-3-en-2-amine with an isocyanate derivative. Key variables include solvent choice (e.g., dichloromethane for mild conditions), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine-to-isocyanate for excess reagent removal). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitoring by TLC and HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The E-configuration of the double bond is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons). Urea NH protons appear as broad singlets at δ 5.5–6.5 ppm.
  • IR : Stretching vibrations at ~1650 cm<sup>-1</sup> (C=O urea) and ~3350 cm<sup>-1</sup> (N-H) validate the urea moiety.
  • X-ray crystallography (via SHELXL ) resolves stereochemical ambiguities by providing bond angles and torsional data.

Q. What solvent systems are suitable for solubility testing, and how do polarity and hydrogen-bonding interactions affect crystallization?

  • Methodological Answer : Solubility screening in DMSO (high polarity), ethanol (moderate H-bonding), and toluene (nonpolar) identifies optimal crystallization solvents. Crystallization trials using vapor diffusion (e.g., ethanol/water) often yield single crystals suitable for X-ray analysis. Poor solubility in nonpolar solvents suggests strong intermolecular H-bonding in the solid state .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or enzymes). Parameterize urea NH groups as H-bond donors and the phenyl ring for hydrophobic interactions .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., conflicting <sup>13</sup>C NMR shifts) for analogous urea derivatives?

  • Methodological Answer : Cross-validate data using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Variable-temperature NMR to detect dynamic effects (e.g., rotameric equilibria in urea groups).
  • Comparative analysis with structurally validated analogs in crystallographic databases (e.g., Cambridge Structural Database) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on the phenyl ring hinder addition at the β-position.
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) on the phenyl ring increase electrophilicity at the α-carbon.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via <sup>1</sup>H NMR to distinguish intermediates .

Q. What experimental and theoretical approaches validate the mechanism of urea decomposition under acidic or basic conditions?

  • Methodological Answer :

  • pH-Dependent Kinetic Studies : Use UV-Vis spectroscopy to track decomposition rates.
  • Isotopic Labeling : Introduce <sup>18</sup>O in the urea carbonyl to trace hydrolysis pathways.
  • Computational Transition-State Analysis : Identify energy barriers for cleavage pathways using Gaussian .

Critical Considerations

  • Literature Discrepancies : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem ).
  • Crystallography Tools : Use SHELXL for refinement and WinGX for data integration.
  • Ethical Reporting : Adhere to IUCr standards for crystallographic data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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